molecular formula C16H19NO3S B2592757 (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide CAS No. 2035000-61-2

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide

Cat. No.: B2592757
CAS No.: 2035000-61-2
M. Wt: 305.39
InChI Key: NUEHVBSOXKMADR-OWOJBTEDSA-N
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Description

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is a synthetic organic compound designed for research applications. Its structure incorporates two key heterocyclic systems—furan and thiophene—linked by a hydroxy-pentyl spacer and an acrylamide group. Furan and thiophene derivatives are extensively studied in medicinal chemistry and are known to exhibit a wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery . The specific stereochemistry of the acrylamide group, indicated by the (E) configuration, can be critical for its biological interactions and activity. The structural features of this compound suggest potential for diverse research applications. The molecule shares a high degree of structural similarity with other compounds investigated for modulating nicotinic acetylcholine receptors (nAChRs), which are important targets in pain and neurological research . Furthermore, analogs featuring a hydroxypentyl chain and heterocyclic aromatic systems have been identified as promising inhibitors in other therapeutic areas, such as hyperpigmentation, highlighting the research utility of this chemical class . The presence of both hydrogen bond donor and acceptor groups, contributed by the hydroxy and acrylamide functionalities, may facilitate interactions with various biological targets. Researchers can leverage this compound as a building block in organic synthesis or as a lead structure in the development of novel bioactive molecules. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-8-4-14(15-6-10-21-12-15)3-7-17-16(19)2-1-13-5-9-20-11-13/h1-2,5-6,9-12,14,18H,3-4,7-8H2,(H,17,19)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEHVBSOXKMADR-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available furan-3-carboxaldehyde and thiophene-3-carboxaldehyde.

    Step 1 Formation of the Acrylamide Intermediate:

    Step 2 Coupling with Thiophene Derivative:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the furan or thiophene rings can lead to the formation of diketones or sulfoxides, respectively.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction can convert the acrylamide group to an amine or reduce the furan and thiophene rings to their corresponding dihydro derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can occur at the furan or thiophene rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles in the presence of a base like NaH or K₂CO₃.

Scientific Research Applications

Medicinal Chemistry

The unique combination of furan and thiophene rings enhances the compound's interaction with biological targets through increased π-stacking and electron-donating properties. These features suggest potential applications in drug development, particularly as:

  • Anticancer Agents : Preliminary studies indicate that acrylamides can exhibit cytotoxic effects against various cancer cell lines. The specific interactions of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide with cancer-related targets need further empirical investigation to establish its efficacy .
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound could also possess activity against bacterial and fungal pathogens .

Material Science Applications

The compound's reactivity allows for its use in polymer chemistry, particularly in the synthesis of functionalized polymers that can be applied in various industrial contexts:

  • Polymerization Reactions : Acrylamides are commonly utilized in radical polymerization processes to create hydrogels or other polymeric materials with specific functionalities. The incorporation of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide into polymer matrices could enhance material properties such as biocompatibility or responsiveness to environmental stimuli .

Synthesis and Optimization

The synthesis of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Techniques such as enzyme catalysis may be employed to facilitate metabolic pathways that transform this compound into various active metabolites, enhancing its therapeutic potential .

Case Studies and Research Findings

While direct case studies specifically focusing on (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide are scarce, related compounds have demonstrated significant biological activities:

Compound NameBiological ActivityReference
2-Methyl-N-(5-hydroxyhexanoyl)acrylamideAntimicrobial
4-Amino-N-benzoyl-acrylamideAnticancer
5-Hydroxy-N-pentadecanyl-acrylamideAnti-inflammatory

These findings underline the importance of exploring the biological activities of structurally similar compounds to predict the potential applications of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide.

Mechanism of Action

The mechanism by which (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural distinctions between the target compound and analogs include:

Compound Name / ID Key Structural Differences Implications
(E)-3-(furan-2-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide Furan-2-yl vs. furan-3-yl substituent Altered electronic distribution and steric interactions due to substituent position.
(E)-3-(furan-3-yl)-N-(1'-(phenylsulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acrylamide (27) Sulfonyl-piperidine vs. hydroxy-thiophene-pentyl chain Increased hydrophobicity and rigidity in 27; target compound may exhibit better solubility.
N-(thiophen-3-yl)acrylamide derivatives (e.g., compound 19 in ) Diphenylphosphoryl-methyl vs. hydroxy-pentyl chain Phosphoryl groups enhance polarity but reduce metabolic stability compared to hydroxy groups.
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) Trimethoxyphenyl vs. furan-3-yl; indazole vs. thiophene Trimethoxyphenyl enhances electron density, potentially improving receptor binding affinity.

Physicochemical Properties

Property Target Compound Analog 3a Analog 19
Molecular Weight ~365 g/mol (estimated) 325.1586 g/mol 397 g/mol
Solubility Moderate (hydroxy group enhances aqueous solubility) Low (sulfonyl group increases hydrophobicity) Low (phosphoryl group adds polarity but limited aqueous solubility)
Melting Point Not reported Not reported 156.1–157.6°C

Biological Activity

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is a synthetic compound that belongs to the acrylamide class, characterized by the presence of furan and thiophene rings. These structural features suggest potential biological activities due to their ability to interact with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is C16_{16}H19_{19}NO3_{3}S, with a molecular weight of 305.4 g/mol. The unique combination of furan and thiophene rings enhances its electronic properties, potentially increasing its binding affinity to biological targets through π-π stacking and hydrogen bonding interactions .

Property Value
Molecular FormulaC16_{16}H19_{19}NO3_{3}S
Molecular Weight305.4 g/mol
CAS Number2035000-61-2

Synthesis

The synthesis of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide involves several steps, typically starting from commercially available precursors. The reaction conditions must be optimized to achieve high yields and purity levels. The process generally includes the formation of the acrylamide backbone followed by the introduction of the furan and thiophene groups.

The biological activity of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is hypothesized to involve interactions with specific receptors or enzymes. For instance, similar acrylamide derivatives have shown activity as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), suggesting that this compound may exhibit similar pharmacological effects . The mechanisms may include:

  • Receptor Modulation : Interaction with nAChRs could enhance neurotransmission.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

Antinociceptive and Anti-inflammatory Effects

Research on structurally related compounds has demonstrated significant antinociceptive effects in mouse models of neuropathic pain. For example, compounds derived from similar structures have shown efficacy in reducing pain responses associated with chemotherapeutic treatments .

Melanin Production Inhibition

Studies have indicated that acrylamide derivatives can inhibit melanin production in melanoma cell lines, which may be attributed to their effects on tyrosinase activity and gene expression related to melanogenesis . This suggests potential applications in dermatological treatments.

Case Studies

  • Pain Relief in Neuropathic Models : A study evaluated the effects of related acrylamide compounds in a mouse model, demonstrating significant reductions in pain indicators when administered at specific dosages .
  • Melanin Production : Another investigation assessed the impact on B16F10 mouse melanoma cells, where certain concentrations resulted in decreased melanin production linked to reduced expression of key genes involved in melanogenesis .

Q & A

Advanced Research Question

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., GADD34:PP1 in ). Key parameters include RMSD (<2 Å) and binding energy (e.g., -12.3 kcal/mol for similar acrylamides ).
  • MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories using AMBER or GROMACS. notes hydrophobic interactions with Arg 221 in GADD34:PP1 .
  • QM/MM Calculations: Evaluate electronic effects of the thiophene and furan rings on binding affinity.

Data Interpretation: Compare docking scores with experimental IC50 values to refine predictive models.

How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Advanced Research Question
Methodological discrepancies often arise from:

  • Assay Conditions: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols per ’s nitric oxide scavenging assay .
  • Target Polymorphism: Genetic variants in enzyme isoforms (e.g., kinase mutants). Validate using isogenic cell lines.
  • Compound Stability: Degradation under storage (e.g., hydrolysis of acrylamide). Monitor via LC-MS and use fresh stock solutions.

Recommendations:

  • Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Publish raw data and statistical analyses (e.g., ANOVA) to enhance reproducibility.

What strategies improve the solubility and bioavailability of this hydrophobic acrylamide derivative?

Advanced Research Question

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the hydroxyl moiety. used adamantane derivatives to enhance CNS penetration .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes or polymeric micelles to improve aqueous dispersion.
  • SAR Studies: Modify the pentyl chain length or introduce polar substituents (e.g., sulfonamides as in ) without disrupting the pharmacophore .

Validation:

  • Measure logP (octanol-water) and permeability (Caco-2 assays).
  • Use in vivo PK studies to assess half-life and tissue distribution.

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Advanced Research Question

  • Core Modifications:
    • Replace thiophene with selenophene to enhance electronic effects () .
    • Introduce halogens (Br, F) on the furan ring to improve target affinity (see ’s bromo-methoxyphenyl analog) .
  • Side Chain Engineering: Shorten the pentyl chain to reduce metabolic liability ( tested pentanamide vs. butyl analogs) .

Data-Driven Approach:

  • Corrogate bioactivity (e.g., IC50) with computed descriptors (e.g., polar surface area, H-bond donors).

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